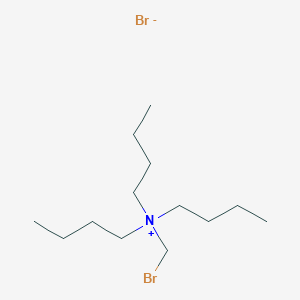
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide is a quaternary ammonium compound with a bromomethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide typically involves the reaction of N,N-dibutylbutan-1-amine with bromomethylating agents such as bromoform or bromomethane under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, with the addition of a base such as sodium hydroxide to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or other substituted derivatives.
Oxidation: Brominated derivatives or oxides.
Reduction: Methylated derivatives.
科学的研究の応用
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide involves the interaction of the bromomethyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The compound’s quaternary ammonium structure also allows it to interact with biological membranes, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
- N-(Chloromethyl)-N,N-dibutylbutan-1-aminium chloride
- N-(Iodomethyl)-N,N-dibutylbutan-1-aminium iodide
- N-(Hydroxymethyl)-N,N-dibutylbutan-1-aminium hydroxide
Uniqueness
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide is unique due to its specific bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
138234-96-5 |
|---|---|
分子式 |
C13H29Br2N |
分子量 |
359.18 g/mol |
IUPAC名 |
bromomethyl(tributyl)azanium;bromide |
InChI |
InChI=1S/C13H29BrN.BrH/c1-4-7-10-15(13-14,11-8-5-2)12-9-6-3;/h4-13H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
DJNWDVFENYTZPL-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CBr.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


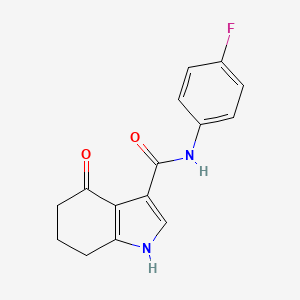
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
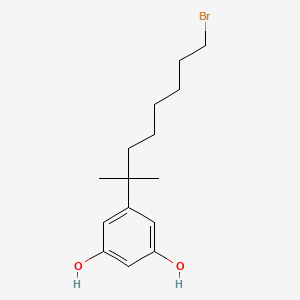
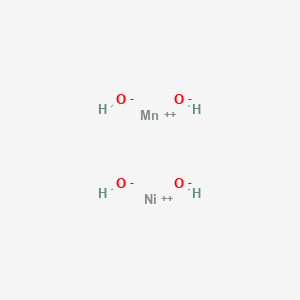
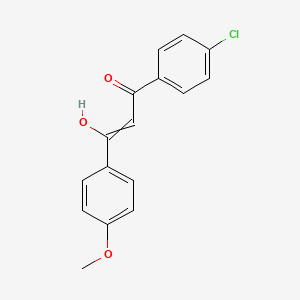
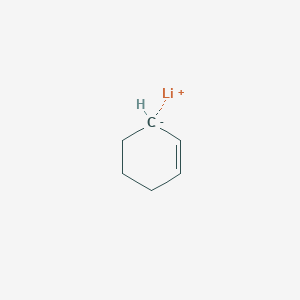


![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)

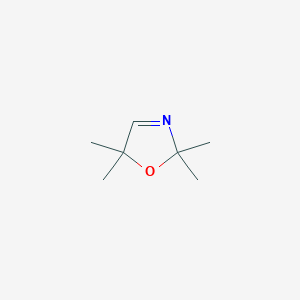
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
